

An In-depth Technical Guide to the Chemical Properties of α -Methyl- γ -butyrolactone

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Compound of Interest

Compound Name: *α -Methyl- γ -butyrolactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of α -Methyl- γ -butyrolactone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

α -Methyl- γ -butyrolactone, a substituted five-membered lactone, is a versatile chemical intermediate. Its physical and chemical properties are summarized below, providing a foundational dataset for its application in research and synthesis.

Property	Value	Reference(s)
IUPAC Name	3-methyloxolan-2-one	[1]
CAS Number	1679-47-6	
Molecular Formula	C ₅ H ₈ O ₂	
Molecular Weight	100.12 g/mol	
Physical State	Clear, colorless to light yellow liquid	[1]
Boiling Point	78-81 °C at 10 mmHg	
Melting Point	Not commonly reported; presumed to be below room temperature.	
Density	1.058 - 1.062 g/cm ³ at 20 °C	[2]
Refractive Index (n ²⁰ /D)	1.431 - 1.435 at 20 °C	[2]
Solubility	Soluble in water and THF.	[2]
Flash Point	72.78 °C (163.00 °F)	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of α -Methyl- γ -butyrolactone. The following provides an overview of available spectral information.

Spectrum Type	Availability and Source
¹ H NMR	Available from the PubChem database.
¹³ C NMR	Available from the PubChem database.
IR	Available from the PubChem database.

Experimental Protocols

The synthesis of α -Methyl- γ -butyrolactone can be achieved through various methods. A common and effective laboratory-scale synthesis involves the α -alkylation of γ -butyrolactone via its lithium enolate.

Synthesis of α -Methyl- γ -butyrolactone via Enolate Alkylation

This protocol describes the methylation of γ -butyrolactone using lithium diisopropylamide (LDA) as a strong base to form the enolate, followed by quenching with methyl iodide.

Materials:

- γ -Butyrolactone
- Diisopropylamine
- n-Butyllithium (in hexanes)
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (for inert atmosphere)

Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
- Syringes and needles
- Dry ice/acetone bath
- Rotary evaporator

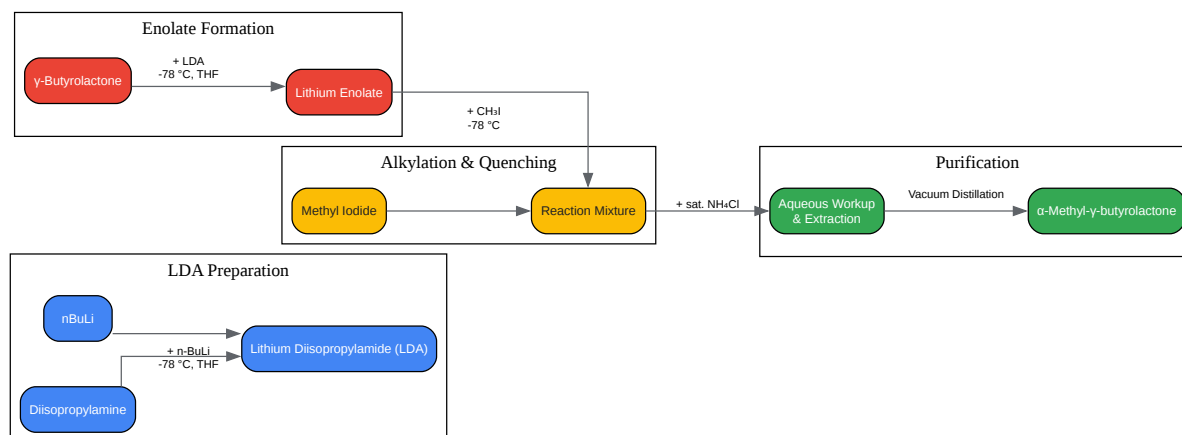
- Standard glassware for extraction and distillation

Procedure:

- **LDA Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.
- **Enolate Formation:** To the freshly prepared LDA solution, add a solution of γ -butyrolactone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
- **Alkylation:** Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching and Workup:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure α -Methyl- γ -butyrolactone.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of α -Methyl- γ -butyrolactone via the enolate alkylation method.



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Caption: Workflow for the synthesis of α-Methyl-γ-butyrolactone.

Biological Activity and Signaling Pathways

While γ-butyrolactones as a class are known to be involved in bacterial quorum sensing (e.g., the A-factor in *Streptomyces*), there is currently no established, specific signaling pathway in mammalian systems that is directly regulated by α-Methyl-γ-butyrolactone. Its biological effects are primarily attributed to its role as a modulator of GABA(A) receptors. Therefore, a signaling pathway diagram is not applicable at this time. Research in this area is ongoing, and future studies may elucidate more specific molecular interactions.

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References

- 1. alpha-Methylbutyrolactone | C₅H₈O₂ | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-methyl-gamma-butyrolactone, 1679-47-6 [thegoodscentscompany.com]
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